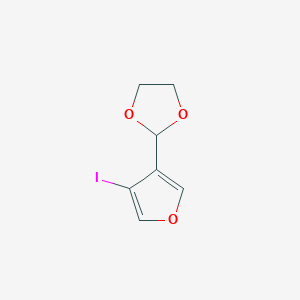

2-(4-Iodofuran-3-yl)-1,3-dioxolane

Description

Significance of Furan (B31954) Heterocycles as Pivotal Synthetic Intermediates and Structural Scaffolds in Organic Chemistry

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone in organic synthesis due to its unique electronic properties and versatile reactivity. documentsdelivered.com Its aromatic character is modest compared to benzene, which makes it susceptible to a variety of chemical transformations, including those that disrupt its aromaticity. researchgate.net This reactivity has established furan and its derivatives as pivotal synthetic intermediates. acs.org

Furans can act as dienes in Diels-Alder reactions, providing access to oxabicyclic systems that can be further elaborated into a variety of carbocyclic and heterocyclic structures. acs.org They are also used as precursors for the synthesis of other heterocycles; for instance, furan can be converted to pyrrole (B145914) by treatment with ammonia (B1221849) over a solid acid catalyst. researchgate.net The furan nucleus is a common structural motif in a vast array of natural products, pharmaceuticals, and materials, underscoring its importance in medicinal chemistry and materials science. acs.orgrsc.org Many biologically active compounds owe their properties to the presence of a furan ring. documentsdelivered.com

The synthesis of substituted furans is a mature field of research, with classical methods like the Paal-Knorr and Feist-Benary syntheses being widely used. acs.orgox.ac.uk Modern methods often employ transition metal catalysis, such as palladium- or gold-catalyzed cyclizations, to construct the furan ring with high efficiency and control over substitution patterns. organic-chemistry.org

Strategic Importance of 1,3-Dioxolane (B20135) Ring Systems in Multistep Organic Synthesis

The 1,3-dioxolane ring, a five-membered cyclic acetal (B89532), holds a position of strategic importance in multistep organic synthesis, primarily as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols. thieme-connect.comic.ac.uk The formation of a dioxolane is a robust method to mask the reactivity of a carbonyl group towards nucleophiles and bases, allowing for chemical modifications on other parts of a complex molecule. ic.ac.uk

The stability of the 1,3-dioxolane ring under a wide range of reaction conditions, including basic, reductive, and many oxidative environments, makes it a reliable choice for complex synthetic sequences. organic-chemistry.org Deprotection is typically achieved under acidic conditions, often through hydrolysis or transacetalization, regenerating the original carbonyl functionality. ic.ac.uk The synthesis of 1,3-dioxolanes is generally straightforward, involving the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgchemicalbook.com

Beyond their role as protecting groups, 1,3-dioxolane derivatives are themselves found in biologically active molecules and are recognized as important motifs in the development of pharmacologically active compounds. thieme-connect.comorganic-chemistry.org They can also serve as chiral auxiliaries or as precursors to other functional groups. acs.org

Utility of Halogenated Furans as Versatile Building Blocks for Chemical Transformations

The introduction of a halogen atom onto the furan ring significantly enhances its utility as a synthetic building block. chemicalbook.com Halogenated furans are key intermediates in a multitude of cross-coupling reactions, providing a handle for the formation of new carbon-carbon and carbon-heteroatom bonds. pharmaguideline.com The position and nature of the halogen influence the reactivity and regioselectivity of these transformations.

Iodofurans, in particular, are highly valued precursors due to the high reactivity of the carbon-iodine bond in transition-metal-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings. acs.orgthieme-connect.comorganic-chemistry.org This allows for the introduction of a wide variety of substituents onto the furan core. The synthesis of iodofurans can be achieved through several methods, including the direct iodination of furan derivatives or through palladium-catalyzed coupling and subsequent iodocyclization reactions. acs.orgic.ac.uk

The presence of a halogen substituent also modulates the electronic properties of the furan ring, which can influence its reactivity in other transformations, such as Diels-Alder reactions. nih.gov The strategic placement of a halogen atom is a powerful tool for directing the synthesis of highly functionalized and complex furan-containing molecules. pharmaguideline.com

Overview of Synthetic Methodological Challenges and Mechanistic Opportunities Associated with 2-(4-Iodofuran-3-yl)-1,3-Dioxolane Derivatives

The specific structure of this compound presents a unique set of synthetic challenges and opportunities. The synthesis of this 3,4-disubstituted furan requires careful regiochemical control. A plausible synthetic strategy would likely begin with a 3-substituted furan, such as 3-furaldehyde. nist.gov

Synthetic Challenges:

Regioselective Synthesis: A primary challenge is the construction of the 3,4-substitution pattern. Starting from 3-furaldehyde, the aldehyde would first be protected as a 1,3-dioxolane. asianpubs.orgorganic-chemistry.org The subsequent iodination must then be directed specifically to the C4 position. Standard electrophilic halogenation of furans typically occurs at the more reactive C2 or C5 positions. Therefore, achieving selective C4 iodination would require specific directing group strategies or the use of specialized iodinating agents and conditions. pharmaguideline.com

Stability: Furan rings, especially when functionalized, can be sensitive to strongly acidic or oxidative conditions. researchgate.net The synthetic steps, including the formation of the dioxolane (acid-catalyzed) and any subsequent reactions, must be chosen carefully to avoid degradation of the furan core.

Mechanistic Opportunities:

Cross-Coupling Reactions: The C4-iodo substituent is the key reactive site for creating molecular diversity. This moiety can participate in a wide array of palladium-catalyzed cross-coupling reactions. acs.orgthieme-connect.com This would allow for the introduction of alkyl, aryl, vinyl, or other functional groups at the 4-position, opening pathways to a library of complex furan derivatives.

Directed Metalation: The oxygen atom of the dioxolane group or the furan ring itself could potentially act as a directing group for lithiation at an adjacent position, offering alternative routes for functionalization. However, the presence of the iodine atom would need to be considered in such a strategy.

Further Transformations: The dioxolane group serves as a masked aldehyde. Deprotection would reveal the formyl group at the C3 position, making it available for a host of further transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or participation in condensation reactions.

In essence, this compound is a bifunctional building block where the iodinated site offers a gateway for diversification through cross-coupling, while the protected aldehyde provides a latent reactive center for subsequent synthetic manipulations. Overcoming the challenges of its regioselective synthesis would unlock significant potential for its use in advanced organic synthesis.

Structure

3D Structure

Properties

CAS No. |

29182-12-5 |

|---|---|

Molecular Formula |

C7H7IO3 |

Molecular Weight |

266.03 g/mol |

IUPAC Name |

2-(4-iodofuran-3-yl)-1,3-dioxolane |

InChI |

InChI=1S/C7H7IO3/c8-6-4-9-3-5(6)7-10-1-2-11-7/h3-4,7H,1-2H2 |

InChI Key |

LMYDWTUNZUHZSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)C2=COC=C2I |

Origin of Product |

United States |

Advanced Spectroscopic and Mechanistic Elucidation of 2 4 Iodofuran 3 Yl 1,3 Dioxolane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules like 2-(4-Iodofuran-3-yl)-1,3-dioxolane. A combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts and for establishing the connectivity of the atoms within the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unravel the intricate network of covalent bonds and the spatial arrangement of atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between vicinal protons. For instance, it would show correlations between the protons on the dioxolane ring and the proton on the acetal (B89532) carbon.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of directly attached proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals of the furan (B31954) and dioxolane rings based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). It would be instrumental in connecting the furan and dioxolane moieties by showing correlations between the acetal proton of the dioxolane ring and the carbons of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be particularly useful in determining the relative stereochemistry of the substituents on the furan ring and the conformation of the dioxolane ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on known values for similar furan and dioxolane derivatives.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-2 | ~7.5 | ~145 |

| Furan H-5 | ~6.4 | ~110 |

| Dioxolane CH | ~5.8 | ~100 |

| Dioxolane CH₂ | ~4.0 | ~65 |

Advanced Spectroscopic Parameters Analysis (e.g., Coupling Constants, Chemical Shift Anisotropy)

A deeper analysis of the NMR data would involve the extraction and interpretation of coupling constants and the consideration of chemical shift anisotropy. The magnitude of the proton-proton coupling constants (J-values) would provide valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the dioxolane ring. Chemical shift anisotropy, which can be studied using solid-state NMR, could offer insights into the electronic environment around the iodine and oxygen atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Characterization

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high accuracy. This would allow for the unambiguous determination of its elemental composition. Furthermore, by analyzing the fragmentation pattern observed in the mass spectrum (e.g., through tandem MS/MS experiments), the connectivity of the molecule can be confirmed, and the relative stability of different fragments can be assessed. The characteristic isotopic pattern of iodine (a single stable isotope at m/z 127) would be a key signature in the mass spectrum.

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

| Functional Group | Expected IR/Raman Frequency Range (cm⁻¹) |

| C-I Stretch | 500 - 600 |

| Furan Ring Vibrations | ~1500, ~1400, ~1000 |

| C-O-C Stretch (Dioxolane) | 1000 - 1200 |

| C-H Stretch (Aromatic/Aliphatic) | 2850 - 3100 |

Analysis of the low-frequency region of the Raman spectrum could provide information about the conformational isomers present in the sample.

X-ray Crystallography for Precise Solid-State Structural Determination (if suitable crystalline forms are obtained)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive and precise three-dimensional structure of the molecule in the solid state. This technique would yield accurate bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the relative stereochemistry and the conformation of the molecule in the crystal lattice.

Theoretical Studies and Computational Chemistry

In parallel with experimental work, theoretical studies using computational chemistry methods, such as Density Functional Theory (DFT), would be invaluable. researchgate.net These calculations can predict NMR chemical shifts, vibrational frequencies, and other spectroscopic properties, which can then be compared with the experimental data to support the structural assignment. researchgate.net Computational modeling can also be used to explore the conformational landscape of the molecule and to gain insights into its electronic structure and reactivity. For instance, calculations could help rationalize the observed fragmentation pathways in mass spectrometry or predict the most stable conformers. acs.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for predicting the electronic properties of organic molecules. globalresearchonline.net For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger), would be instrumental in characterizing its molecular orbitals and predicting its reactivity.

Electronic Properties: The electronic character of the molecule is primarily dictated by the furan ring, the iodine substituent, and the dioxolane group. The furan ring itself is an electron-rich aromatic system. mdpi.com The presence of the electronegative oxygen atom in the ring and the dioxolane moiety influences the electron distribution. The iodine atom, with its large size and polarizability, introduces further complexity. rsc.org Its valence shell electron configuration is 5s²5p⁵. enthu.com The chemistry of iodine is predominantly governed by its p-electrons. rsc.org

DFT calculations on furan derivatives reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. globalresearchonline.netasianindexing.com In a related study on furan-thiophene oligomers, the HOMO-LUMO gap, a crucial indicator of chemical reactivity and electronic transitions, was found to be around 3 eV for tetrameric structures. arxiv.org For this compound, the HOMO is expected to be localized primarily on the electron-rich iodofuran ring, while the LUMO would also be associated with this part of the molecule. The energy of these orbitals determines the molecule's ability to act as an electron donor or acceptor.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps, generated through DFT, are invaluable for predicting sites of electrophilic and nucleophilic attack. For furan and its derivatives, MEP analysis highlights the electron-rich nature of the heterocyclic ring. globalresearchonline.net In the case of this compound, the oxygen atoms of both the furan and dioxolane rings would represent regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the carbon atom attached to the iodine (C4) is a primary site for electrophilic attack in reactions like metal-halogen exchange or cross-coupling, a characteristic feature of iodo-aromatic compounds. The iodine atom itself can participate in halogen bonding, acting as a Lewis acidic site. rsc.org

Local reactivity descriptors, such as Fukui functions, can further refine these predictions. Studies on furan have shown that it tends to act as a nucleophilic electron donor. mdpi.com The iodine substituent, however, activates the C-I bond for reactions with transition metals.

Below is an illustrative data table summarizing typical electronic properties that would be calculated for a molecule like this compound, based on data for analogous furan derivatives.

| Calculated Property | Predicted Value/Characteristic for Analogous Systems | Significance |

| HOMO Energy | ~ -6.0 to -7.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ~ -1.0 to -2.0 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | Moderate to High | Reflects the overall polarity of the molecule. |

| MEP Minima | Located on oxygen atoms | Predicts sites for electrophilic attack. |

| C-I Bond Polarity | Polarized towards iodine | Indicates the site for oxidative addition in cross-coupling reactions. |

This table is illustrative and based on general values for similar compounds. Specific values for this compound would require dedicated DFT calculations.

Conformational Analysis and Prediction of Energetically Favorable Isomers

Dioxolane Ring Conformation: The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "half-chair" forms. acs.orgacs.org The energy barrier between these conformations is generally low, leading to a high degree of flexibility. acs.org The substitution pattern on the ring can influence the preference for a particular conformation. For a 2-substituted 1,3-dioxolane, the substituent can adopt either an axial or equatorial-like position, with the energetic preference depending on steric interactions.

Rotational Isomers (Rotamers): The orientation of the dioxolane ring relative to the furan ring is defined by the dihedral angle of the C3(furan)-C(acetal)-O-C(dioxolane) bond. Computational modeling can predict the potential energy surface for this rotation, identifying the most stable rotamers. Steric hindrance between the hydrogen atom at C5 of the furan ring and the hydrogens on the dioxolane ring, as well as potential electronic interactions between the oxygen lone pairs of the dioxolane and the furan pi-system, will be the determining factors. It is likely that the most stable conformer will be one that minimizes these steric clashes.

A summary of the expected conformational features is provided below.

| Structural Feature | Predicted Conformation | Basis for Prediction |

| 1,3-Dioxolane Ring | Flexible, likely an envelope or half-chair conformation. | Studies on substituted 1,3-dioxolanes show low energy barriers between these forms. acs.orgacs.org |

| Furan-Dioxolane Orientation | A staggered conformation that minimizes steric interactions. | General principles of conformational analysis to avoid steric clash. |

Computational Modeling for Reaction Mechanism Elucidation and Transition State Characterization

The presence of the iodo-furan moiety makes this compound a prime candidate for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. nih.govwikipedia.orgorganic-chemistry.org Computational modeling is essential for elucidating the mechanisms of these complex transformations.

Mechanism of Cross-Coupling Reactions: A typical palladium-catalyzed cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the iodo-furan to a Pd(0) complex. uwindsor.ca This is often the rate-determining step. DFT calculations can model the transition state for this step, where the C-I bond is broken and two new bonds (Pd-C and Pd-I) are formed. The product is a Pd(II) intermediate. uwindsor.ca

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction or an organostannane in a Stille reaction) is transferred to the palladium center, displacing the iodide. wikipedia.orgmdpi.com The mechanism of this step can be complex, potentially involving associative or dissociative pathways.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming a new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The table below outlines the key steps in a hypothetical Suzuki coupling reaction involving this compound, which could be modeled using DFT.

| Reaction Step | Description | Information from DFT Modeling |

| Oxidative Addition | Pd(0) inserts into the C-I bond of the iodofuran. | Geometry and energy of the transition state; activation energy. |

| Transmetalation | The aryl group from an organoboron reagent replaces the iodide on the Pd(II) complex. | Mechanism (associative/dissociative); transition state structure. |

| Reductive Elimination | The two organic groups couple and are released from the Pd center. | Geometry of the pre-reductive elimination complex; activation energy. |

Chemical Reactivity and Synthetic Transformations of 2 4 Iodofuran 3 Yl 1,3 Dioxolane

Reactions Involving the Carbon-Iodine Bond on the Furan (B31954) Ring

The carbon-iodine bond on the furan ring of 2-(4-Iodofuran-3-yl)-1,3-dioxolane is the primary site of reactivity, enabling a range of synthetic transformations. This reactivity is predominantly harnessed through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com For substrates like this compound, the high reactivity of the C-I bond facilitates numerous transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings, as well as carbonylation reactions. These reactions typically involve a catalytic cycle that includes oxidative addition of the iodo-furan to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Negishi) or migratory insertion (for Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. researchgate.net In the case of this compound, the C-I bond readily reacts with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base. masterorganicchemistry.comresearchgate.net This reaction is tolerant of a wide variety of functional groups, making it a powerful method for introducing aryl or vinyl substituents onto the furan core. researchgate.net The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand. researchgate.netmdpi.com

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(4-Phenylfuran-3-yl)-1,3-dioxolane | High |

| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 1,4-Dioxane | 2-[4-(4-Methoxyphenyl)furan-3-yl]-1,3-dioxolane | High |

| This compound | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 2-(4-Vinylfuran-3-yl)-1,3-dioxolane | Good |

Note: This table presents plausible, representative examples based on general knowledge of Suzuki-Miyaura reactions on aryl iodides. Yields are described qualitatively.

The Sonogashira coupling is a fundamental method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. gold-chemistry.orgorganic-chemistry.org This reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction of this compound with a terminal alkyne provides a direct route to 4-alkynylfuran derivatives. The C-I bond is sufficiently reactive to undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. pitt.edu This method is highly valuable for synthesizing conjugated enynes and aryl alkynes which are precursors to various natural products and functional materials. gold-chemistry.org

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | THF | 2-[4-(Phenylethynyl)furan-3-yl]-1,3-dioxolane | High |

| This compound | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Diisopropylamine | Toluene | 2-[4-((Trimethylsilyl)ethynyl)furan-3-yl]-1,3-dioxolane | High |

| This compound | 1-Hexyne | Pd₂(dba)₃ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 2-[4-(Hex-1-yn-1-yl)furan-3-yl]-1,3-dioxolane | Good |

Note: This table presents plausible, representative examples based on general knowledge of Sonogashira reactions on aryl iodides. gold-chemistry.orgresearchgate.net Yields are described qualitatively.

The Mizoroki-Heck reaction enables the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov For this compound, this reaction allows for the introduction of various alkenyl groups at the 4-position of the furan ring. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-substituted alkene. organic-chemistry.org A variety of alkenes, particularly those bearing electron-withdrawing groups like acrylates, are effective coupling partners. wikipedia.org

Table 3: Representative Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Triethylamine | Acetonitrile | (E)-Ethyl 3-(3-(1,3-dioxolan-2-yl)furan-4-yl)acrylate | Good |

| This compound | Styrene | Pd₂(dba)₃ | NaOAc | DMF | 2-[4-((E)-2-Phenylvinyl)furan-3-yl]-1,3-dioxolane | Good |

| This compound | n-Butyl vinyl ether | PdCl₂(PPh₃)₂ | K₂CO₃ | Ethylene (B1197577) Glycol | 2-[4-((E)-2-(n-Butoxy)vinyl)furan-3-yl]-1,3-dioxolane | Moderate |

Note: This table presents plausible, representative examples based on general knowledge of Heck reactions on aryl iodides. nih.govnih.gov Yields are described qualitatively.

The Negishi coupling involves the palladium-catalyzed reaction of an organohalide with an organozinc reagent. sigmaaldrich.com This reaction is known for its high functional group tolerance and reactivity. nih.gov An organozinc reagent can be prepared from this compound, likely through lithium-halogen exchange followed by transmetalation with a zinc salt, or by direct insertion of activated zinc. This furan-zinc species can then be coupled with various aryl or vinyl halides. Conversely, this compound can act as the electrophilic partner, reacting with pre-formed organozinc compounds. sigmaaldrich.comnih.gov The compatibility of the dioxolane functional group with organozinc formation is demonstrated by the commercial availability of related reagents like [2-(1,3-Dioxolan-2-yl)]ethyl]zinc bromide. sigmaaldrich.com Catalyst systems such as Pd₂(dba)₃ combined with ligands like SPhos have proven effective for coupling organozinc reagents with aryl halides. researchgate.net

Table 4: Representative Negishi Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-(4-Phenylfuran-3-yl)-1,3-dioxolane | High |

| This compound | Benzylzinc bromide | Pd₂(dba)₃ / SPhos | THF | 2-(4-Benzylfuran-3-yl)-1,3-dioxolane | Good |

| Furylzinc reagent derived from the title compound | 4-Bromoanisole | Pd(dppf)Cl₂ | DMF | 2-[4-(4-Methoxyphenyl)furan-3-yl]-1,3-dioxolane | Good |

Note: This table presents plausible, representative examples based on general knowledge of Negishi reactions. researchgate.netsigmaaldrich.com Yields are described qualitatively.

Palladium-catalyzed carbonylation reactions are highly effective for introducing carbonyl functionalities. nih.gov Specifically, the carboalkoxylation of 3-iodofurans with carbon monoxide and an alcohol provides a direct route to furan-3-carboxylate esters. organic-chemistry.orgnih.gov This transformation is typically catalyzed by a palladium(II) source, such as PdI₂, often in the presence of a base. nih.gov In the context of this compound, this reaction would yield the corresponding methyl or ethyl ester at the 4-position, a valuable intermediate for further synthetic modifications. The reaction proceeds under CO pressure and is an efficient method for producing a wide range of carbonyl-containing products. nih.govnih.gov Depending on the substrate structure, intramolecular cyclocarbonylation can also occur, leading to lactone-containing furan products. organic-chemistry.orgnih.gov

Table 5: Representative Palladium-Catalyzed Carboalkoxylation

| Reactant 1 | Reagents | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| This compound | CO, Methanol | Pd(OAc)₂ / PPh₃ | K₂CO₃, 80 °C | Methyl 3-(1,3-dioxolan-2-yl)furan-4-carboxylate | Good |

| This compound | CO, Ethanol | PdI₂ / KI | Et₃N, 100 °C, 40 atm CO/Air | Ethyl 3-(1,3-dioxolan-2-yl)furan-4-carboxylate | Good-Excellent |

Note: This table presents plausible, representative examples based on studies of carboalkoxylation on similar 3-iodofuran substrates. researchgate.netorganic-chemistry.orgnih.gov Yields are described qualitatively.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

One of the most valuable transformations of this compound involves the halogen-metal exchange reaction. This process converts the relatively unreactive carbon-iodine bond into a highly nucleophilic organometallic species. wikipedia.org The reaction is typically fast, kinetically controlled, and proceeds at low temperatures, which helps to suppress potential side reactions. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl, making iodo-substituted compounds like this one ideal substrates. wikipedia.org

The most common reagents for this exchange are alkyllithiums, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). Treatment of the iodofuran with an alkyllithium reagent in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) results in the rapid formation of the corresponding 4-lithiofuran derivative. This powerful nucleophile can then be "quenched" by reacting it with a wide variety of electrophiles to introduce new functional groups at the 4-position of the furan ring.

A proposed mechanism for the lithium-halogen exchange involves the formation of an intermediate "ate-complex". harvard.edu This is followed by the expulsion of the halide to generate the new organolithium compound.

Table 1: Examples of Electrophilic Quenching of 4-Lithiofuran Species

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Carbon Dioxide | CO₂ | Carboxylic Acid |

| Aldehydes/Ketones | Acetaldehyde, Acetone | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide | Alkylated Furan |

| Esters | Ethyl Chloroformate | Ester |

This strategy has been effectively used in the synthesis of complex molecules where the furan ring serves as a key building block. The ability to transform the C-I bond into a C-C or C-heteroatom bond under mild conditions highlights the synthetic utility of this reaction. Alternatively, the use of magnesium can generate the corresponding Grignard reagent, which offers a different profile of reactivity and selectivity. nih.gov

Reactions Involving the Furan Heterocycle

Electrophilic Aromatic Substitution Reactions on the Furan Ring (Beyond Halogenation)

The furan ring is highly susceptible to electrophilic aromatic substitution (EAS) due to its electron-rich nature. minia.edu.eg The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate (a sigma complex). uci.edu In substituted furans, the position of the incoming electrophile is directed by the existing substituents. For this compound, the two available positions for substitution are C-2 and C-5. The directing effects of the iodo and the acetal-protected formyl group must be considered. Generally, electrophilic attack on a furan ring preferentially occurs at the α-position (C-2 or C-5) over the β-position (C-3 or C-4).

In this specific molecule, the C-3 and C-4 positions are already substituted. The C-5 position is the most likely site for further electrophilic substitution, being an α-position activated by the furan ring's oxygen atom. Typical EAS reactions include nitration, sulfonation, and Friedel-Crafts acylation or alkylation. scribd.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-(5-Nitro-4-iodofuran-3-yl)-1,3-dioxolane |

| Sulfonation | SO₃ / H₂SO₄ | 2-(4-Iodo-5-sulfofuran-3-yl)-1,3-dioxolane |

It is crucial to employ mild conditions for these reactions, as the high reactivity of the furan ring can lead to polymerization or degradation under harsh acidic conditions.

Cycloaddition Reactions of the Furan Ring (e.g., Diels-Alder as a Diene or Dienophile)

The furan ring can function as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reaction provides an efficient, atom-economical route to constructing six-membered rings, specifically 7-oxabicyclo[2.2.1]heptene derivatives. researchgate.net The reactivity of furan as a diene is influenced by its substituents. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it.

The acetal (B89532) group at the 3-position in this compound is less electron-withdrawing than an unprotected aldehyde, which should facilitate the Diels-Alder reaction compared to its aldehyde precursor. mdpi.com The reaction is typically performed by heating the furan with a reactive dienophile, such as maleic anhydride, N-substituted maleimides, or acrylates. researchgate.net

The reaction often yields a mixture of endo and exo diastereomers. The endo product is usually formed faster under kinetic control at lower temperatures, but the exo product is often more thermodynamically stable and can be favored by using higher temperatures or longer reaction times, which allows for the retro-Diels-Alder reaction and equilibration. researchgate.net The resulting cycloadducts are versatile intermediates for the synthesis of a variety of complex molecules, including aromatics (after dehydration) and substituted cyclohexanes. mdpi.comgoogle.com

Oxidative Transformations of the Furan Ring to Diverse Carbonylic and Heterocyclic Products

The electron-rich furan ring is sensitive to oxidation and can be transformed into a variety of products depending on the oxidant and reaction conditions. These transformations often proceed through dearomatization of the furan ring. nih.gov For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (m-CPBA) or treatment with bromine in a solvent mixture like dioxane/water can lead to the formation of unsaturated γ-dicarbonyl compounds through oxidative ring opening.

In some cases, the initial oxidation product can undergo subsequent intramolecular reactions. For example, the oxidation of certain furan-containing compounds can lead to spiro-intermediates that rearrange to form other functionalized heterocyclic systems. nih.gov The oxidative dimerization of related heterocyclic systems using molecular iodine has also been reported, suggesting another potential reaction pathway. researchgate.net Furthermore, the oxidation of alkenes using hypervalent iodine reagents in the presence of a bidentate nucleophile can lead to the formation of dioxolane structures, a reaction class that shares mechanistic features with potential transformations of the subject molecule. researchgate.net

Ring-Opening Reactions of the Furan Core

The furan ring, while aromatic, is susceptible to ring-opening under certain conditions, particularly in the presence of acid. This reactivity is due to the protonation of the ring oxygen, which disrupts the aromatic system and makes the ring vulnerable to nucleophilic attack. The cationic ring-opening polymerization of 1,3-dioxolane (B20135) itself is a known process that proceeds via cyclic intermediates, highlighting the general reactivity of such cyclic acetal systems. rsc.org

In the case of this compound, acidic hydrolysis would likely affect both the furan and the dioxolane moieties. The dioxolane is an acetal protecting group and is designed to be removed under acidic conditions to regenerate the parent aldehyde. This process could be concurrent with or followed by the acid-catalyzed ring-opening of the furan itself, typically leading to the formation of a 1,4-dicarbonyl compound. The specific outcome would depend heavily on the reaction conditions, such as the acid concentration, temperature, and the presence of other nucleophiles. nih.gov The development of methods for fluorinative ring-opening of strained rings using hypervalent iodine reagents also points to the diverse ways such heterocyclic systems can be opened. rsc.org

Reactions Involving the 1,3-Dioxolane Moiety

The reactivity of the 1,3-dioxolane portion of this compound is central to its role as a synthetic intermediate. Key transformations include its removal (deprotection) to reveal the parent carbonyl, polymerization via ring-opening, and other selective modifications.

The primary reaction of the 1,3-dioxolane ring is its acid-catalyzed hydrolysis to regenerate the original aldehyde (4-iodofuran-3-carbaldehyde) and ethylene glycol. This deprotection is a critical step in multi-step syntheses where the aldehyde functionality needed to be masked during other chemical transformations. The reaction proceeds via protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation (an oxocarbenium ion), which is then attacked by water.

Table 1: Common Deprotection Strategies for 1,3-Dioxolanes

| Reagent/Catalyst | Solvent(s) | Conditions | Notes |

| Acetic Acid | Water/THF | Mild heating | A classic and mild method suitable for many substrates. |

| p-Toluenesulfonic acid | Acetone/Water | Room Temperature | Use of a wet solvent drives the equilibrium toward the carbonyl. researchgate.net |

| Cerium(III) triflate | Nitromethane (wet) | Room Temperature | A chemoselective method that operates under nearly neutral pH. |

| Iodine (catalytic) | Dichloromethane | Room Temperature | A neutral condition method, tolerant of many sensitive groups. |

| NaBArF₄ | Water | 30 °C | Sodium tetrakis(3,5-trifluoromethylphenyl)borate offers rapid deprotection in water. |

1,3-Dioxolane is a well-known monomer for cationic ring-opening polymerization (ROP), yielding poly(1,3-dioxolane), a type of polyacetal. rsc.org The polymerization of this compound would be expected to proceed through a similar mechanism. The process is typically initiated by strong Brønsted or Lewis acids, which protonate or coordinate to an oxygen atom, facilitating the ring-opening to form a propagating cationic species.

The polymerization is often an equilibrium process, and the formation of cyclic oligomers can be a significant side reaction. rsc.org The specific substituent on the C2 carbon (the 4-iodofuran-3-yl group) would influence the polymerization kinetics and the properties of the resulting polymer. Recent advancements have focused on using specific additives not only to catalyze the polymerization but also to form stable interfaces for applications like solid polymer electrolytes in batteries. rsc.org

Table 2: Representative Conditions for Cationic Ring-Opening Polymerization of 1,3-Dioxolane

| Initiator / Catalyst | Solvent | Temperature | Key Outcome |

| Triflic acid (HOSO₂CF₃) | Dichloromethane | 0 °C to RT | Active chain-end polymerization. rsc.org |

| Tris(hexafluoroisopropyl) borate (B1201080) (THB) | In situ (in electrolyte) | Room Temperature | Catalyst and film-forming additive for solid polymer electrolytes. rsc.org |

| Protic Acid / Diol | Bulk or Solvent | Varied | Active monomer mechanism, can reduce cyclization. rsc.org |

Beyond simple deprotection or polymerization, the 1,3-dioxolane ring can, in principle, undergo more subtle transformations. While less common than hydrolysis, these reactions offer pathways to novel molecular structures. Such transformations often rely on controlling which C-O bond cleaves or on activating the C-H bond at the C2 position.

One example of a selective transformation is the radical addition to the C2 position. For instance, a thiol-promoted radical process allows the site-specific addition of a 1,3-dioxolane C-H bond to an imine, forming a protected α-amino aldehyde. organic-chemistry.org Applying this to this compound could potentially lead to the introduction of new substituents at the acetal carbon without cleaving the ring.

Regioselective ring-opening, while more studied for related 1,3-dioxane (B1201747) systems, can also be envisioned. These reactions typically use specific Lewis acids and reducing agents to cleave one C-O bond, leading to a mono-protected ethylene glycol derivative. The regiochemical outcome would be influenced by the electronic and steric nature of the 4-iodofuran-3-yl substituent.

Table 3: Examples of Chemo- and Regioselective Transformations of Dioxolanes

| Reaction Type | Reagents | Product Type | Ref. |

| Radical C-H Functionalization | Thiol (promoter), Imine | Protected α-amino aldehyde | organic-chemistry.org |

| Stereoselective Formation | Alkene, Carboxylic Acid, Silyl Enol Ether, Hypervalent Iodine | Substituted 1,3-dioxolane | mdpi.com |

| Reductive Ring-Opening | Diisobutylaluminium hydride (DIBALH) | Mono-protected diol | N/A |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The 2-(4-Iodofuran-3-yl)-1,3-dioxolane molecule serves as a highly adaptable building block in the synthesis of intricate organic structures. The presence of the iodine atom on the furan (B31954) ring is of particular importance, as it allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions through well-established cross-coupling methodologies.

Key Cross-Coupling Reactions:

| Reaction Name | Catalyst | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compounds | C-C |

| Sonogashira Coupling | Palladium/Copper | Terminal alkynes | C-C (alkyne) |

| Heck Coupling | Palladium | Alkenes | C-C (alkene) |

| Stille Coupling | Palladium | Organotin compounds | C-C |

These palladium-catalyzed reactions are foundational in modern organic synthesis, enabling the precise and efficient assembly of complex molecular frameworks from simpler precursors. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govfrontiersin.orgyoutube.commdpi.comnih.gov For instance, the Suzuki-Miyaura coupling can be employed to introduce various aryl or heteroaryl substituents at the 4-position of the furan ring, significantly increasing molecular complexity. frontiersin.orgyoutube.commdpi.comnih.gov Similarly, the Sonogashira coupling provides a direct route to alkynyl-substituted furans, which are valuable intermediates for further transformations. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net The Heck reaction allows for the introduction of vinyl groups, opening pathways to a range of functionalized alkenes. wikipedia.orgorganic-chemistry.orgnih.gov

The versatility of this compound as a building block is further enhanced by the dioxolane group, which can be deprotected to reveal a reactive aldehyde functionality for subsequent chemical modifications.

Intermediate for the Preparation of Advanced Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are found in various biologically active molecules, making it a valuable intermediate in the synthesis of advanced agrochemicals and specialty chemicals. Furan-containing compounds, for example, are known to exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. slideshare.netnih.govnih.govresearchgate.net

The iodofuran moiety can be strategically functionalized through the aforementioned cross-coupling reactions to introduce pharmacophores or other groups that modulate the biological activity of the final product. The ability to fine-tune the substitution pattern on the furan ring is crucial for optimizing the efficacy and selectivity of agrochemicals. While specific examples for this exact compound are not prevalent, the general importance of fluorinated sulphonamides in agrochemicals highlights the value of halogenated intermediates. nih.gov

Utilization as a Masked Functional Group for Strategic Retrosynthetic Disconnections

In the art of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available starting materials, the concept of masked functional groups is of paramount importance. ias.ac.inamazonaws.com The 1,3-dioxolane (B20135) group in this compound serves as a masked aldehyde. This protection strategy is crucial as it prevents the highly reactive aldehyde from undergoing undesired reactions during multi-step syntheses.

A retrosynthetic disconnection of a complex molecule containing a furan-3-carbaldehyde moiety could lead back to this compound. This allows for the strategic introduction of the iodo-substituted furan core early in the synthesis, with the aldehyde functionality protected until it is needed for a specific transformation. The use of a furan ring itself can be a strategic choice in retrosynthesis, acting as a masked 1,4-dicarbonyl compound, which can be revealed through oxidative cleavage. youtube.com

Precursor for the Generation of Diverse Heterocyclic Scaffolds with Tunable Reactivity

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The this compound scaffold provides a gateway to a variety of other heterocyclic systems. The reactivity of the iodofuran unit allows for intramolecular cyclization reactions, leading to the formation of fused ring systems.

Furthermore, the furan ring itself can be a precursor to other heterocycles. For instance, the Paal-Knorr synthesis allows for the conversion of 1,4-dicarbonyl compounds (which can be unmasked from furans) into pyrroles and thiophenes. youtube.com This highlights the potential of this compound as a starting material for a diverse range of heterocyclic structures with tunable electronic and steric properties, depending on the substituents introduced via cross-coupling reactions.

Emerging Applications in Polymer and Materials Science through Dioxolane Ring-Opening Processes

The 1,3-dioxolane ring is known to undergo ring-opening polymerization (ROP) to form poly(dioxolane), a type of polyacetal. tandfonline.comrsc.orgresearchgate.netrsc.orgescholarship.org This process can be initiated by cationic or free-radical initiators. While the polymerization of unsubstituted 1,3-dioxolane is well-studied, the presence of the bulky and functionalized 4-iodofuran substituent on the 2-position of the dioxolane ring in this compound would be expected to significantly influence its polymerization behavior.

The incorporation of the furan moiety into the polymer backbone or as a pendant group could impart unique properties to the resulting material. Furan-based polymers are of interest for their potential in creating renewable and functional materials. The reactivity of the furan ring, for example, can be utilized for cross-linking or further functionalization of the polymer. The iodine atom could also serve as a handle for post-polymerization modification, allowing for the synthesis of highly functionalized and tailored polymers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.